5-Chloro-7-methyl-2-(pyridin-4-yl)indoline 5-Chloro-7-methyl-2-(pyridin-4-yl)indoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15933331
InChI: InChI=1S/C14H13ClN2/c1-9-6-12(15)7-11-8-13(17-14(9)11)10-2-4-16-5-3-10/h2-7,13,17H,8H2,1H3
SMILES:
Molecular Formula: C14H13ClN2
Molecular Weight: 244.72 g/mol

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline

CAS No.:

Cat. No.: VC15933331

Molecular Formula: C14H13ClN2

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline -

Specification

Molecular Formula C14H13ClN2
Molecular Weight 244.72 g/mol
IUPAC Name 5-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C14H13ClN2/c1-9-6-12(15)7-11-8-13(17-14(9)11)10-2-4-16-5-3-10/h2-7,13,17H,8H2,1H3
Standard InChI Key AKTFDPCEZXGLIX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1NC(C2)C3=CC=NC=C3)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines an indoline scaffold—a bicyclic system featuring a benzene ring fused to a pyrrolidine ring—with a pyridin-4-yl group at position 2. Key substituents include:

  • Chlorine at C5: Enhances electron-withdrawing effects, influencing reactivity and binding interactions.

  • Methyl at C7: Introduces steric and electronic modulation, potentially affecting metabolic stability.

  • Pyridin-4-yl at C2: Provides a planar aromatic system capable of π-π stacking and hydrogen bonding.

The IUPAC name, 5-chloro-7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole, reflects this substitution pattern. The canonical SMILES string CC1=CC(=CC2=C1NC(C2)C3=CC=NC=C3)Cl encodes the connectivity, while the InChIKey AKTFDPCEZXGLIX-UHFFFAOYSA-N uniquely identifies the stereochemical configuration.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H13ClN2\text{C}_{14}\text{H}_{13}\text{ClN}_2
Molecular Weight244.72 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (2 N in pyridine, 1 NH)
Topological Polar Surface Area30.5 Ų

Synthesis and Derivative Development

Core Synthesis Strategies

The indoline scaffold is typically constructed via cyclization reactions. For 5-chloro-7-methyl-2-(pyridin-4-yl)indoline, a multi-step approach is employed:

  • Formation of the Indoline Core: Friedel-Crafts alkylation or reductive amination of nitroarenes generates the bicyclic structure.

  • Chlorination and Methylation: Electrophilic aromatic substitution introduces chlorine and methyl groups at C5 and C7, respectively.

  • Pyridine Attachment: Suzuki-Miyaura coupling or nucleophilic aromatic substitution links the pyridin-4-yl group to C2 .

Optimized Reaction Conditions

Recent advances utilize pressurized reactors (e.g., Q-Tube systems) to enhance yield and safety. For example, trifluoroacetic acid (TFA)-catalyzed reactions in ethanol at 130°C for 30 minutes achieve >90% yield for analogous pyrido-indole derivatives .

Table 2: Representative Synthetic Parameters

ParameterCondition
Catalyst10 mol% TFA
SolventEthanol
Temperature130°C
PressureHigh (Q-Tube reactor)
Reaction Time30–40 minutes

Biological Activity and Mechanisms

Antiproliferative Effects

5-Chloro-7-methyl-2-(pyridin-4-yl)indoline derivatives exhibit nanomolar potency against cancer cell lines. In EGFR-driven malignancies, analogs such as 5f and 5g demonstrate IC50_{50} values of 68–85 nM, rivaling erlotinib (IC50_{50} = 80 nM) . The chlorine atom at C5 enhances target binding by forming halogen bonds with kinase domains, while the pyridin-4-yl group stabilizes interactions via hydrophobic contacts .

Toll-Like Receptor (TLR) Modulation

Structural analogs with pyridin-4-yl substituents show dual TLR7/TLR8 antagonism. Compound 11 (a close derivative) inhibits TLR7 and TLR8 with IC50_{50} values of 29 nM and 6.1 nM, respectively, outperforming earlier methoxyphenyl variants . The 4-yl configuration optimizes steric compatibility with TLR binding pockets, whereas 2-yl or 3-yl isomers reduce activity .

Table 3: Biological Activity of Selected Derivatives

CompoundTargetIC50_{50} (nM)Selectivity (vs. TLR9)
5fEGFR WT6810-fold
11TLR72955-fold
21TLR70.7>100-fold

Structure-Activity Relationships (SAR)

Impact of Substituents

  • C5 Chlorine: Removal reduces EGFR affinity by 5–10×, underscoring its role in hydrophobic interactions.

  • C7 Methyl: Methylation improves metabolic stability without compromising potency.

  • Pyridin-4-yl vs. Other Isomers: 4-yl substitution maximizes TLR7/8 inhibition (IC50_{50} < 30 nM) compared to 2-yl (>10,000 nM) .

Cyclization Effects

Cyclizing the methoxyvinyl side chain into pyrido[3,4-b]indol-1-ones (e.g., 7a) boosts antiproliferative activity (GI50_{50} = 54 nM vs. 76 nM for open-chain analogs) . This modification rigidifies the structure, enhancing target engagement.

Future Directions and Applications

Synthetic Challenges

Scalable synthesis remains a hurdle due to the multi-step sequence and high-pressure requirements. Flow chemistry and continuous manufacturing could address these limitations .

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